molecular formula C8H9LiN2O3 B1436414 Lithium(1+) ion 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate CAS No. 2031261-01-3

Lithium(1+) ion 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate

Cat. No.: B1436414
CAS No.: 2031261-01-3
M. Wt: 188.1 g/mol
InChI Key: UROXAXGARMOEEJ-UHFFFAOYSA-M
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Description

Lithium(1+) ion 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate is a chemical compound with the molecular formula C8H10N2O3.Li. It is a lithium salt derived from 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 5-cyclopropyl-1,3,4-oxadiazole-2-carboxylic acid with lithium hydroxide. The reaction typically involves heating the acid with lithium hydroxide in an aqueous medium to form the lithium salt.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar reaction conditions. The process involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Lithium(1+) ion 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or their derivatives.

  • Reduction: Formation of alcohols or other reduced derivatives.

  • Substitution: Formation of substituted oxadiazoles or other derivatives.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Medicine: The compound may have therapeutic potential in the treatment of various diseases, including neurological disorders and metabolic diseases.

Industry: It is used in the development of new materials and in the pharmaceutical industry for drug discovery and development.

Mechanism of Action

The mechanism by which lithium(1+) ion 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate exerts its effects involves its interaction with specific molecular targets and pathways. The lithium ion can influence ion channels, neurotransmitter release, and enzyme activity, leading to its potential therapeutic effects.

Comparison with Similar Compounds

  • Lithium(1+) ion 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate

  • Lithium(1+) ion 3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]propanoate

Uniqueness: Lithium(1+) ion 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate is unique due to its specific structural features, such as the presence of the cyclopropyl group, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

lithium;3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3.Li/c11-7(12)4-3-6-9-10-8(13-6)5-1-2-5;/h5H,1-4H2,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROXAXGARMOEEJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1CC1C2=NN=C(O2)CCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9LiN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lithium(1+) ion 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate
Reactant of Route 2
Lithium(1+) ion 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate
Reactant of Route 3
Lithium(1+) ion 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate
Reactant of Route 4
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Lithium(1+) ion 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate
Reactant of Route 5
Lithium(1+) ion 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate
Reactant of Route 6
Lithium(1+) ion 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)propanoate

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